molecular formula C14H15F3O3 B1327890 Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate CAS No. 898777-69-0

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

Cat. No. B1327890
CAS RN: 898777-69-0
M. Wt: 288.26 g/mol
InChI Key: LQKOJVYUCCNKRI-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is a chemical compound with the CAS Number: 898777-69-0 . It has a molecular weight of 288.27 and its IUPAC name is ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate .


Molecular Structure Analysis

The InChI code for Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate is 1S/C14H15F3O3/c1-2-20-13(19)9-5-8-12(18)10-6-3-4-7-11(10)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Photoisomerisation Studies

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate and its derivatives have been explored for their photochemical properties, specifically focusing on their synthesis and photoisomerisation behaviors. Studies have demonstrated that base-catalyzed Claisen–Schmidt type condensation can produce various derivatives, which exhibit interesting absorption and fluorescence spectra. Notably, these compounds undergo E – Z photoisomerisation, with the Z-isomer confirmed to be thermodynamically stable. This phenomenon is significant for understanding the photostability and potential photochemical applications of such compounds (Vyňuchal et al., 2008).

Enantioselective Synthesis

Research into the enantioselective synthesis of related compounds, such as ethyl 2-oxo-4-arylbut-3-enoate, has shown high enantioselectivity in producing ethyl 2-hydroxy-4-arylbutyrate. This process involves sequential hydrogenation of CO and CC bonds, indicating the potential for high-precision synthesis of chiral molecules, which is essential for pharmaceutical applications and the study of stereoselective reactions (Meng, Zhu, & Zhang, 2008).

Catalytic Applications and Energy Sources

Valeric esters, including ethyl valerate, have been identified as promising energy sources and valuable for various industrial applications, from biofuels to flavors and pharmaceuticals. Research into the enzymatic synthesis of ethyl valerate under solvent-free conditions and microwave irradiation has shown significant conversion rates, highlighting the potential for efficient, green chemical processes in producing industrial chemicals (Bhavsar & Yadav, 2018).

Nonlinear Optical Materials

The study of new organic nonlinear optical materials has led to the synthesis of compounds like Ethyl 4-hydroxy-2-oxo-6-(thiophen-3-yl)-4-(trifluoromethyl) hexahydropyrimidine-5-carboxylate (EHTHPC). These materials have been analyzed for their structural, optical, thermal, and nonlinear optical properties, showcasing the potential of ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate derivatives in advanced optical technologies and materials science (Sathiya & Senthilkumar, 2020).

properties

IUPAC Name

ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3O3/c1-2-20-13(19)9-5-8-12(18)10-6-3-4-7-11(10)14(15,16)17/h3-4,6-7H,2,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKOJVYUCCNKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645730
Record name Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate

CAS RN

898777-69-0
Record name Ethyl δ-oxo-2-(trifluoromethyl)benzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-oxo-5-[2-(trifluoromethyl)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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